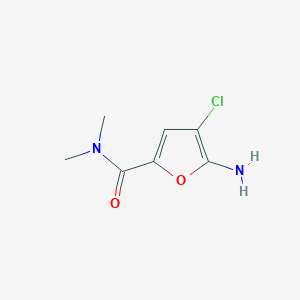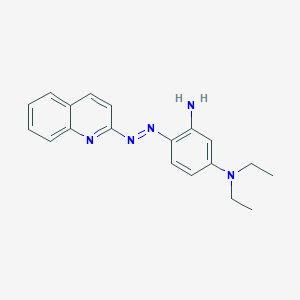![molecular formula C21H24N4O B14211679 Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- CAS No. 832735-09-8](/img/structure/B14211679.png)
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- is a chemical compound with the molecular formula C21H24N4O It is known for its unique structure, which includes a benzonitrile group, a piperidine ring, and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a compound of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-
- Other benzonitrile derivatives with different substituents on the aromatic ring
Uniqueness
What sets Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
832735-09-8 |
|---|---|
Formule moléculaire |
C21H24N4O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[6-(1-cyclopentylpiperidin-4-yl)oxypyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C21H24N4O/c22-15-16-5-7-17(8-6-16)20-9-10-21(24-23-20)26-19-11-13-25(14-12-19)18-3-1-2-4-18/h5-10,18-19H,1-4,11-14H2 |
Clé InChI |
CTYKAQLRTMVQJT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCC(CC2)OC3=NN=C(C=C3)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


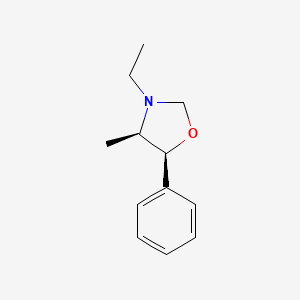
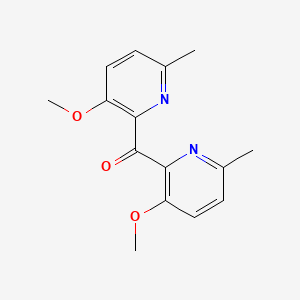

![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)

![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
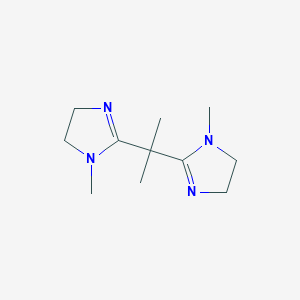
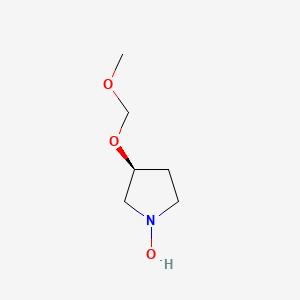



![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
